molecular formula C17H22N2O3 B153325 tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate CAS No. 333954-86-2

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Cat. No. B153325
M. Wt: 302.37 g/mol
InChI Key: ODHVBWQNZTWKCV-UHFFFAOYSA-N
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Patent
US07196100B2

Procedure details

Add dropwise acetyl chloride (2.5 mL) to methanol (5.0 mL) at 0° C. Stir the resulting solution at 0° C. for 90 min. Then add a solution of 4-(4-cyano-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (284 mg, 0.94 mmol) in methanol. Stir the resulting mixture for 3 h. Evaporate the solvent and triturate with diethyl ether to provide the title compound (216 mg, 96%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C([Cl:4])(=O)C.C(OC([N:12]1[CH2:17][CH2:16][CH:15]([O:18][C:19]2[CH:24]=[CH:23][C:22]([C:25]#[N:26])=[CH:21][CH:20]=2)[CH2:14][CH2:13]1)=O)(C)(C)C>CO>[ClH:4].[NH:12]1[CH2:13][CH2:14][CH:15]([O:18][C:19]2[CH:24]=[CH:23][C:22]([C:25]#[N:26])=[CH:21][CH:20]=2)[CH2:16][CH2:17]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
284 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the resulting solution at 0° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir the resulting mixture for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
CUSTOM
Type
CUSTOM
Details
triturate with diethyl ether

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
Cl.N1CCC(CC1)OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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